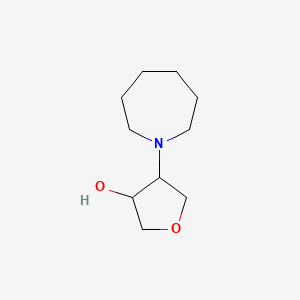

4-(Azepan-1-yl)oxolan-3-ol

Descripción

Propiedades

IUPAC Name |

4-(azepan-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAQJGZTWWCAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Azepan-1-yl)oxolan-3-ol chemical structure and properties

An In-depth Technical Guide to 4-(Azepan-1-yl)oxolan-3-ol: A Novel Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-(Azepan-1-yl)oxolan-3-ol, a heterocyclic compound merging the structural features of an azepane ring and an oxolan-3-ol (tetrahydrofuran-3-ol) moiety. As this molecule is not widely documented in current chemical literature, this paper establishes a foundational understanding by dissecting its constituent components, predicting its physicochemical properties, proposing a viable synthetic pathway, and exploring its potential applications in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel molecular scaffolds.

Introduction: Unveiling a Hybrid Heterocycle

The field of medicinal chemistry is in a constant search for novel molecular architectures that can provide unique pharmacological profiles. 4-(Azepan-1-yl)oxolan-3-ol represents such a structure, integrating two well-established pharmacophoric units: the seven-membered saturated heterocycle, azepane, and the substituted five-membered ether, oxolan-3-ol.

-

The Azepane Moiety : A seven-membered ring containing a nitrogen atom, azepane is a privileged scaffold in drug design, known for its conformational flexibility which allows for optimal binding to a variety of biological targets. Its derivatives are often associated with central nervous system (CNS) activity.

-

The Oxolan-3-ol Moiety : Also known as tetrahydrofuran-3-ol, this component provides a polar hydroxyl group and an ether linkage, both capable of forming crucial hydrogen bonds with protein targets. The stereochemistry of the hydroxyl group can significantly influence biological activity, making it a key site for modification.[1]

The combination of these two rings at the 4-position of the oxolane suggests a molecule with a distinct three-dimensional shape and a unique distribution of hydrophilic and lipophilic regions, making it a compelling candidate for further investigation.

Structural and Physicochemical Profile (Predicted)

Given the absence of experimental data for 4-(Azepan-1-yl)oxolan-3-ol, its fundamental properties have been predicted based on its constituent fragments.

Chemical Structure

-

IUPAC Name : 4-(Azepan-1-yl)oxolan-3-ol

-

Molecular Formula : C10H19NO2

-

Core Components : An azepane ring linked via its nitrogen atom to the C4 position of an oxolan-3-ol ring.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties critical for assessing its drug-likeness and potential for biological activity.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 185.26 g/mol | Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| logP (Octanol/Water) | ~1.0 - 1.5 | Indicates a balanced lipophilicity, favorable for cell membrane permeability without excessive accumulation in fatty tissues. |

| Topological Polar Surface Area (TPSA) | 32.79 Ų | Suggests excellent potential for penetrating the blood-brain barrier (BBB) and good intestinal absorption. |

| Hydrogen Bond Donors | 1 (from -OH group) | The hydroxyl group can act as a key hydrogen bond donor in receptor-ligand interactions. |

| Hydrogen Bond Acceptors | 3 (N and two O atoms) | Multiple sites for forming hydrogen bonds, enhancing binding affinity and solubility. |

| pKa (Most Basic) | ~9.5 - 10.5 | The azepane nitrogen is predicted to be basic, allowing for salt formation to improve solubility and handling. |

| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to the geometry of a binding site. |

Component Analysis: The Building Blocks of Functionality

The Azepane Ring

The azepane (or hexahydro-1H-azepine) ring is a versatile scaffold found in numerous biologically active compounds. Its seven-membered structure imparts a higher degree of conformational flexibility compared to smaller piperidine or pyrrolidine rings. This property can be advantageous for optimizing interactions with the complex topographies of protein binding pockets. Azepan-4-ol, a related analogue, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

The Oxolan-3-ol (Tetrahydrofuran-3-ol) Moiety

Oxolan-3-ol is a valuable building block in pharmaceutical synthesis. It is a colorless liquid with a boiling point of 179 °C.[1] The molecule contains a chiral center at the C3 position, and its enantiomers, (R)- and (S)-3-hydroxytetrahydrofuran, are crucial intermediates for important drugs, including HIV protease inhibitors like amprenavir and fosamprenavir.[1][3] The hydroxyl group and the ether oxygen are key functional features, providing points for hydrogen bonding, which is critical for molecular recognition at the target site.

Proposed Synthesis: A Strategic Approach

A logical and efficient synthetic route to 4-(Azepan-1-yl)oxolan-3-ol can be envisioned through a two-step process starting from commercially available oxolan-3-one. This strategy involves a reductive amination, a robust and widely used reaction in medicinal chemistry for forming C-N bonds.

Synthetic Workflow Diagram

Caption: Proposed Reductive Amination Pathway

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-(Azepan-1-yl)oxolan-3-ol via reductive amination.

Materials:

-

Oxolan-3-one (1.0 eq)

-

Azepane (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add oxolan-3-one (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature.

-

Amine Addition: Add azepane (1.1 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(Azepan-1-yl)oxolan-3-ol.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Potential Applications and Biological Rationale

The unique combination of the flexible, lipophilic azepane ring and the polar, functionalized oxolane ring suggests several promising avenues for drug discovery.

Rationale for Biological Activity

Caption: Structure-Activity Relationship Logic

-

Central Nervous System (CNS) Disorders: The predicted low TPSA and balanced lipophilicity suggest that this molecule could cross the blood-brain barrier. Azepane derivatives are known to interact with various CNS targets. Therefore, 4-(Azepan-1-yl)oxolan-3-ol could serve as a scaffold for developing novel treatments for pain, depression, or neurodegenerative diseases.

-

Oncology: The azepane ring is a known component of ligands for sigma (σ) receptors, which are implicated in cancer cell proliferation.[4] The addition of the oxolan-3-ol moiety could modulate selectivity and affinity for σ₁ and σ₂ receptor subtypes, offering a potential therapeutic strategy in oncology.

-

Antimicrobial Agents: Heterocyclic compounds containing nitrogen and oxygen are foundational to many antimicrobial drugs. The unique structure of 4-(Azepan-1-yl)oxolan-3-ol warrants investigation for potential antibacterial or antifungal activity.

Safety and Handling (Predicted)

While no specific safety data exists for 4-(Azepan-1-yl)oxolan-3-ol, a precautionary approach based on its components is recommended.

-

Potential Hazards: Similar to other amines and alcohols, this compound may cause skin and serious eye irritation. Inhalation may lead to respiratory tract irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

4-(Azepan-1-yl)oxolan-3-ol is a novel chemical entity with significant, albeit currently theoretical, potential in the field of drug discovery. Its hybrid design leverages the advantageous properties of both azepane and oxolan-3-ol scaffolds. The predicted physicochemical properties are highly favorable for a CNS-active or systemically available therapeutic agent. The proposed synthesis via reductive amination offers a straightforward and scalable route for its production.

Future work must focus on the experimental validation of these predictions. The synthesis and purification of 4-(Azepan-1-yl)oxolan-3-ol is the essential first step, followed by comprehensive characterization and assessment of its physicochemical properties. Subsequently, a broad biological screening campaign is warranted to uncover its pharmacological profile and identify potential therapeutic applications. This molecule represents an exciting and unexplored area of chemical space that is ripe for investigation by the scientific community.

References

- Sigma-Aldrich. (2025, November 7).

- Generic SDS Provider. (2023, November 2).

- MilliporeSigma. (2026, February 23).

- Covetrus.

- Chemicea.

-

CAS. (n.d.). (-)-3-Hydroxytetrahydrofuran. CAS Common Chemistry. Retrieved February 3, 2026, from [Link]

- Chem-Impex. Azepan-4-ol.

-

Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

- PharmaCompass.com. (R)-(-)-3-Hydroxytetrahydrofuran.

-

National Center for Biotechnology Information. (-)-3-Hydroxytetrahydrofuran. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 3-Furanol, tetrahydro-. PubChem Compound Database. [Link]

-

ResearchGate. (2019, March). Benzimidazolone-based selective σ2 receptor ligands: Synthesis and pharmacological evaluation. [Link]

Sources

4-(Azepan-1-yl)tetrahydrofuran-3-ol CAS number search

This guide details the technical specifications, synthesis, and application of 4-(Azepan-1-yl)tetrahydrofuran-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

4-(Azepan-1-yl)tetrahydrofuran-3-ol is a bicyclic pharmacophore fragment combining a polar tetrahydrofuran (THF) core with a hydrophobic, seven-membered azepane ring. This compound belongs to the class of vicinal amino-alcohols , a privileged structural motif in drug discovery. It is primarily utilized as a scaffold for developing central nervous system (CNS) agents and kinase inhibitors, where the azepane ring provides steric bulk and hydrophobic interaction, while the hydroxyl group serves as a hydrogen bond donor/acceptor for target binding.

Note on CAS Registry: While specific stereoisomers (e.g., trans) are common in patent literature, the generic CAS number for this specific structure is not widely indexed in public commercial catalogs. It is typically generated in situ or custom-synthesized. This guide focuses on the trans-isomer , the direct product of the standard synthetic route described below.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 4-(Azepan-1-yl)tetrahydrofuran-3-ol |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol |

| Core Scaffold | Tetrahydrofuran (THF) |

| Substituents | Position 3: Hydroxyl (-OH)Position 4: Azepan-1-yl (Hexamethyleneimino) |

| Stereochemistry | Typically trans (due to epoxide ring opening) |

| Predicted pKa | ~10.2 (Conjugate acid of tertiary amine) |

| Predicted LogP | ~1.1 (Lipophilic amine balanced by polar ether/alcohol) |

| Appearance | Viscous oil or low-melting solid (isomer dependent) |

Synthetic Pathway (Self-Validating Protocol)

The most robust route to 4-(Azepan-1-yl)tetrahydrofuran-3-ol is the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) by azepane . This method is preferred for its atom economy and stereoselective formation of the trans-isomer.

Reaction Mechanism & Logic

-

Precursor: 3,6-Dioxabicyclo[3.1.0]hexane (CAS: 285-69-8). This is a symmetric epoxide; therefore, nucleophilic attack at C3 or C4 yields the same product.

-

Nucleophile: Azepane (CAS: 111-49-9). A secondary amine that acts as a strong nucleophile.

-

Stereoselectivity: The reaction proceeds via an SN2 mechanism. The amine attacks the epoxide carbon from the face opposite the oxygen bridge, resulting in anti-addition . Consequently, the hydroxyl group and the azepane ring will be trans to each other.

Experimental Protocol

Reagents:

-

3,6-Dioxabicyclo[3.1.0]hexane (1.0 equiv)

-

Azepane (1.2 equiv)

-

Solvent: Ethanol or Water (green chemistry compatible)

-

Catalyst (Optional): LiClO₄ (if reaction is sluggish)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dioxabicyclo[3.1.0]hexane (e.g., 10 mmol) in Ethanol (20 mL).

-

Addition: Add Azepane (12 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to 70–80°C for 6–12 hours. Monitor consumption of the epoxide by TLC (stain with KMnO₄ or Anisaldehyde; epoxide spots usually fade).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a clean oil. If necessary, purify via flash column chromatography (DCM/MeOH 95:5) or convert to the hydrochloride salt for crystallization (add 4N HCl in dioxane).

Visualization of Synthesis Logic

Caption: Synthesis of 4-(Azepan-1-yl)tetrahydrofuran-3-ol via nucleophilic epoxide opening.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected signals.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

-

δ 4.3–4.5 (m, 1H): CH-OH (Methine proton on C3). Shifted downfield due to oxygen.

-

δ 3.6–4.1 (m, 4H): CH₂-O-CH₂ (THF ether protons). Complex multiplet pattern.

-

δ 2.8–3.2 (m, 1H): CH-N (Methine proton on C4).

-

δ 2.5–2.8 (m, 4H): N-CH₂ (α-protons of the azepane ring).

-

δ 1.5–1.8 (m, 8H): Azepane ring CH₂ protons (β, γ, δ positions).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion: [M+H]⁺ = 186.27 m/z

-

Fragmentation: Expect loss of water [M+H-18]⁺ or cleavage of the azepane ring under high collision energy.

Applications in Drug Discovery[4][7][8]

This molecule serves as a versatile fragment in Fragment-Based Drug Discovery (FBDD).

Structural Bioisosterism

-

Piperidine Replacement: The azepane ring acts as a ring-expanded bioisostere of piperidine. This expansion alters the vector of substituents attached to the nitrogen (if quaternized) or simply occupies a larger hydrophobic pocket in the target protein (e.g., GPCRs).

-

Proline Mimicry: The THF ring provides a rigidified ether linkage, mimicking the cyclic nature of proline but with different polarity and H-bonding capabilities.

Target Classes

-

Muscarinic Acetylcholine Receptors (mAChRs): Azepane derivatives are frequent pharmacophores in M1/M4 agonists for Alzheimer's research.

-

Sigma Receptors: The combination of a basic amine (azepane) and a hydrophobic core is classic for Sigma-1 receptor ligands.

-

Kinase Inhibitors: The hydroxyl group at position 3 can interact with the hinge region or catalytic lysine, while the azepane tail extends into the solvent-exposed region.

Functional Derivatization

The free secondary alcohol allows for further chemical diversity:

-

Oxidation: Yields the ketone (4-(azepan-1-yl)tetrahydrofuran-3-one).

-

Esterification/Carbamoylation: Generates prodrugs or probes.

-

Fluorination: Deoxyfluorination (DAST) yields the fluoro-analog, modulating pKa and metabolic stability.

Safety & Handling

-

Hazards: As a tertiary amine, the compound is likely irritating to eyes and skin . The precursor (3,6-dioxabicyclo[3.1.0]hexane) is an epoxide and should be treated as a potential alkylating agent (mutagenic potential).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine or moisture absorption by the alcohol.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

- Epoxide Ring Opening Mechanics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 opening of epoxides).

-

Azepane in Medicinal Chemistry

- Analogous Synthesis (Diazepane derivative)

-

Precursor Data (3,6-Dioxabicyclo[3.1.0]hexane)

Sources

Introduction: The Strategic Importance of Amino-Alcohol Scaffolds in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hexamethyleneimino)oxolan-3-ol and Related Amino-alcohol Scaffolds

In the landscape of modern medicinal chemistry, the tetrahydrofuran ring system is a privileged scaffold, frequently incorporated into molecules designed to interact with biological systems. The introduction of an amino group and a hydroxyl moiety, as seen in the structural class of 4-(amino)oxolan-3-ol, creates a chiral molecule with a rich three-dimensional architecture and versatile hydrogen bonding capabilities. The specific compound, 4-(hexamethyleneimino)oxolan-3-ol, which incorporates a seven-membered azepane ring, presents a unique steric and basicity profile. While this specific molecule is not extensively characterized in public literature, this guide will provide a comprehensive framework for its physicochemical evaluation, drawing upon established principles and methodologies applied to analogous structures such as 3-aminotetrahydrofuran and 3-hydroxytetrahydrofuran.[1]

Understanding the physicochemical properties of such a candidate molecule is not a mere academic exercise; it is a critical directive in drug development. These properties—ionization (pKa), lipophilicity (logP/logD), solubility, and solid-state characteristics—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to undertake a thorough physicochemical characterization of novel amino-alcohol compounds.

Ionization Constant (pKa): The Master Switch of Biological Behavior

The pKa is arguably the most influential physicochemical parameter for a molecule containing an ionizable group. For 4-(hexamethyleneimino)oxolan-3-ol, the tertiary amine within the hexamethyleneimino (azepane) moiety is the primary basic center. Its pKa will define the extent of its protonation at physiological pH (typically ~7.4), which in turn profoundly impacts its solubility, membrane permeability, and target binding.[2]

Most amine-containing drugs are basic, with pKa values often in the range of 7-9.[2] While tertiary amines generally have slightly lower pKa values than their secondary counterparts due to solvation effects, the specific value for this compound would require experimental determination.[3]

Experimental Determination of pKa

A. Potentiometric Titration: The Gold Standard

Potentiometric titration remains a highly accurate and widely adopted method for pKa determination.[4] The underlying principle involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).[4]

Self-Validating Protocol for Potentiometric Titration:

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water or a co-solvent system if aqueous solubility is limited. The concentration should be known precisely, typically in the 1-10 mM range.

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa. This step is critical for accuracy.

-

Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. For robust analysis, the first derivative of the curve can be plotted, where the peak corresponds to the equivalence point.

B. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination, especially for compounds with limited solubility or available quantity.[4] The method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the ionizable center as a function of pH.[4][5]

Workflow for NMR-based pKa Determination:

-

Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 2 to pH 12). Dissolve the compound in each buffer.

-

Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. The protons adjacent to the nitrogen in the azepane ring and the carbon of the oxolane ring would be ideal reporters.[6]

-

Data Analysis: Plot the chemical shift (δ) of the reporter nucleus against the pH. The data is then fitted to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[4]

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable molecules.[7]

-

logP: The ratio of the concentration of the neutral molecule in octanol versus an aqueous phase.[7]

-

logD: The ratio of the concentration of all species (neutral and ionized) in octanol versus an aqueous phase at a given pH. For a basic compound like 4-(hexamethyleneimino)oxolan-3-ol, logD will be pH-dependent and significantly lower than logP at pH values below its pKa.

Computational Prediction of logP

Before synthesis, computational models provide valuable estimates of logP. These methods are typically fragment-based, where the logP of a molecule is calculated by summing the contributions of its constituent atoms or functional groups.[8] Programs like XLOGP3 use an additive model calibrated on large training sets of compounds with experimentally determined logP data.[9]

Experimental Determination of logD

The "shake-flask" method is the traditional and most reliable technique for measuring logP/logD.[7]

Self-Validating Protocol for Shake-Flask logD Measurement:

-

Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a mixture of the two phases in a glass vial.

-

Equilibration: Agitate the vial vigorously (shake or stir) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

-

Calculation: The logD is calculated as: log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

The relationship between these key parameters can be visualized as follows:

Caption: Interplay of pKa, Lipophilicity, and Biological Fate.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical factor for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect.[11] Poor solubility is a major reason for compound failure in development.[12] For drug discovery compounds, a common solubility criterion is >60 µg/mL.[11] Solubility is typically assessed using two main approaches: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12]

Caption: High-Throughput Kinetic Solubility Workflow.

Protocol for Kinetic Solubility:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock to a series of aqueous buffers in a 96-well plate to create a concentration gradient.

-

Precipitation: The compound will precipitate in wells where its solubility is exceeded. Allow a short incubation period (1-2 hours) at room temperature.

-

Separation: Filter the plate to remove any precipitated solid.[13]

-

Quantification: Analyze the filtrate using a method like UV-Vis spectroscopy or LC-MS to determine the concentration of the dissolved compound.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility and is considered the gold standard, often used in later-stage development.[10] It involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period.

Protocol for Thermodynamic Solubility:

-

Incubation: Add an excess of the solid compound to a vial containing the aqueous buffer (e.g., pH 7.4).[11]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[10]

-

Sampling & Separation: Allow the solid to settle, then carefully sample the supernatant. Centrifugation followed by filtration is best practice to ensure no solid particles are carried over.[10]

-

Quantification: Determine the concentration of the dissolved compound in the clarified supernatant via HPLC-UV or LC-MS/MS.[11]

Solid-State Properties: Melting Point and Thermal Stability

The melting point (Tm) and thermal stability of a compound are crucial for its handling, formulation, and storage. Differential Scanning Calorimetry (DSC) is the primary technique used for this characterization.[14][15] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[16]

A DSC thermogram provides a wealth of information:

-

Melting Point (Tm): An endothermic peak indicates the melting transition, providing data on purity and crystalline form.[16][17]

-

Crystallization (Tc): An exothermic peak upon cooling indicates the temperature at which the material crystallizes from a molten state.[16]

-

Glass Transition (Tg): A step change in the baseline indicates the transition from a rigid, glassy state to a more flexible, rubbery state for amorphous materials.[15]

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-15 mg) into an aluminum DSC pan.[15] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Subject the cell to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram is analyzed to identify the temperatures of melting, crystallization, or glass transitions.

Predicted and Analogous Physicochemical Data

As no experimental data exists for 4-(hexamethyleneimino)oxolan-3-ol, the following table presents data for its core scaffolds to provide context.

| Property | 3-Aminotetrahydrofuran | 3-Hydroxytetrahydrofuran | 4-(hexamethyleneimino)oxolan-3-ol |

| Molecular Formula | C₄H₉NO | C₄H₈O₂[1] | C₁₀H₁₉NO₂ |

| Molecular Weight | 87.12 g/mol | 88.11 g/mol [1] | 185.26 g/mol |

| logP (Predicted) | -0.6 (Estimated) | -0.4 (XLogP3-AA)[18] | ~1.5 - 2.5 (Estimated) |

| pKa (Predicted) | ~9-10 (Primary Amine)[4] | N/A (Alcohol pKa >14)[19] | ~8-9 (Tertiary Amine) |

| Boiling Point | N/A (Data for liquid form) | 179 °C[1] | N/A (Predicted to be higher) |

| Density | 1.012 g/mL at 25 °C | 1.087 g/cm³ at 19 °C[1] | N/A |

Note: Values for the title compound are expert estimations based on structural analysis and should be confirmed experimentally.

Conclusion

The physicochemical characterization of a novel molecule such as 4-(hexamethyleneimino)oxolan-3-ol is a foundational pillar of its journey from a synthetic concept to a potential drug candidate. By systematically applying the robust experimental and computational methodologies detailed in this guide—from determining the pKa and logD that govern its ADME profile to assessing its solubility and solid-state stability—researchers can build a comprehensive data package. This data is indispensable for making informed decisions, optimizing lead compounds, and ultimately de-risking the complex process of drug development. The principles and protocols outlined herein provide a validated roadmap for unlocking the therapeutic potential of this and other promising amino-alcohol scaffolds.

References

- Solubility Test | AxisPharm. (n.d.).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).

- A New Group Contribution Approach to the Calculation of LogP - ResearchGate. (n.d.).

- Differential Scanning Calorimetry Analysis - Intertek. (n.d.).

- Differential scanning calorimetry - CureFFI.org. (2016, April 27).

- [Development of solubility screening methods in drug discovery] - PubMed. (2002, March 15).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).

- LogP and logD calculations - Documentation - Chemaxon Docs. (n.d.).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Differential scanning calorimetry - Wikipedia. (n.d.).

- 3-Aminotetrahydrofuran 95 88675-24-5. (n.d.).

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. (n.d.).

- Acids and Bases. (n.d.).

- pKa Data Compiled by R. Williams pKa Values INDEX. (2022, April 7).

- 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.).

- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (n.d.).

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14).

- 3-hydroxytetrahydrofuran, 453-20-3 - Perflavory. (n.d.).

- New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester. (2016, June 24).

- Tetrahydrofuran-3-ol (C4H8O2) - PubChemLite. (n.d.).

Sources

- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. acdlabs.com [acdlabs.com]

- 8. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 9. researchgate.net [researchgate.net]

- 10. raytor.com [raytor.com]

- 11. Solubility Test | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. torontech.com [torontech.com]

- 15. Differential Scanning Calorimetry Analysis [intertek.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. Differential scanning calorimetry [cureffi.org]

- 18. PubChemLite - Tetrahydrofuran-3-ol (C4H8O2) [pubchemlite.lcsb.uni.lu]

- 19. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

Navigating 3D Chemical Space: Novel Azepane Ring Scaffolds in Fragment-Based Drug Discovery

Executive Summary: Escaping Flatland

For the past two decades, Fragment-Based Drug Discovery (FBDD) has been a cornerstone of lead generation. However, historical fragment libraries have been heavily biased toward flat,

To overcome this "flatland" limitation, the field is pivoting toward

The Physics of 3D Chemical Space: Why Azepanes?

Principal Moments of Inertia (PMI) and the Rule of Three

In FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3: MW < 300 Da, cLogP < 3,

Conformationally Coupled Diversity-Oriented Synthesis (CDOS)

The primary physical limitation of a seven-membered ring is its high conformational entropy. An unsubstituted azepane rapidly interconverts between multiple twist-chair and boat conformations. When such a molecule binds to a rigid protein pocket, the loss of conformational degrees of freedom results in a massive entropic penalty (

To engineer around this, we employ Conformationally Coupled Diversity-Oriented Synthesis (CDOS) [3]. By introducing highly electronegative atoms—specifically via stereoselective fluorination—we exploit

Caption: Workflow of Conformationally Coupled Diversity-Oriented Synthesis (CDOS) for Azepane Fragments.

Quantitative Scaffold Profiling

To illustrate the biophysical advantages of CDOS-derived azepanes, the following table summarizes the comparative metrics of different fragment classes within a standard screening campaign.

| Scaffold Type | MW Range (Da) | cLogP | Rotatable Bonds | PMI Shape Space | Typical Hit Rate | Binding Entropy Penalty |

| Traditional Flat Heterocycles | 150 - 250 | 1.5 - 2.5 | 1 - 2 | Rod / Disc | High (Promiscuous) | Low |

| Unsubstituted Azepane | 100 - 150 | 0.5 - 1.5 | 0 - 1 | Sphere / Disc | Low (Non-specific) | Very High |

| Fluorinated Azepane (CDOS) | 150 - 250 | 1.0 - 2.5 | 1 - 2 | Sphere | Moderate (Specific) | Low (Pre-organized) |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality—every reagent and temperature choice must serve a biophysical or thermodynamic purpose.

Protocol A: Synthesis of Stereospecifically Fluorinated Azepanes via Deoxyfluorination

This protocol details the conversion of a 1,2-trans-benzyloxyazido-disubstituted azepane precursor into a conformationally locked fluorinated fragment.

-

Step 1: Precursor Protection and Preparation

-

Action: Dissolve the N-Boc protected, hydroxyl-substituted azepane precursor in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: The N-Boc group prevents the basic secondary amine from interfering with the fluorinating agent, while anhydrous conditions prevent the rapid hydrolysis of the moisture-sensitive Deoxo-Fluor reagent.

-

-

Step 2: Activation and Deoxyfluorination

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add 1.5 equivalents of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Causality: Seven-membered rings are highly prone to transannular side reactions and ring contractions (e.g., forming piperidines) during carbocation intermediate phases. The strict -78 °C temperature throttles the reaction kinetics, favoring a concerted,

-like stereochemical inversion at the carbon center over elimination pathways.

-

-

Step 3: Reaction Quenching and Verification

-

Action: Quench the reaction strictly at -78 °C with saturated aqueous

before allowing it to warm to room temperature. Extract with DCM and purify via silica gel chromatography. -

Validation: Confirm the stereospecific installation of the fluorine atom via

-NMR (looking for the characteristic chemical shift and

-

Protocol B: NMR-Based Biophysical Screening (STD-NMR)

Fragment hits typically exhibit weak affinities (

-

Step 1: Sample Preparation

-

Action: Prepare a screening mixture containing 10

of the target protein (e.g., PKB/AKT kinase domain) and a pool of 3-5 CDOS azepane fragments (each at 500 -

Causality: The 50:1 ligand-to-protein ratio ensures that fragments are in vast excess. This is critical because STD-NMR relies on the rapid exchange of the ligand between the bound and free states to build up a detectable signal in the bulk solution.

-

-

Step 2: Saturation Transfer Execution

-

Action: Irradiate the sample at a frequency specific to the protein's aliphatic envelope (typically -1.0 to 0 ppm) where no ligand signals exist.

-

Causality: The radiofrequency pulse selectively saturates the protein's protons. Through spin diffusion (Intermolecular NOE), this saturation is transferred to the bound azepane fragment. When the fragment rapidly dissociates, it carries this saturation into the bulk solution.

-

-

Step 3: Data Processing and Hit Validation

-

Action: Subtract the "on-resonance" spectrum (irradiated) from the "off-resonance" spectrum (control).

-

Validation: Signals that remain in the difference spectrum belong exclusively to fragments that successfully bound the target. A self-validating control must be run: perform the exact same STD sequence on the fragment pool without the protein to rule out direct irradiation artifacts.

-

Case Study: Azepanes as PKB/AKT Inhibitors

The practical power of the azepane scaffold is best exemplified by its use as a ribose mimic in ATP-competitive kinase inhibitors. Derived originally from the natural product (-)-balanol, the azepane core provides an ideal

By utilizing the distinct 3D growth vectors (C2, C3, C4, and C5 positions) of the azepane ring, medicinal chemists can achieve congruent conformational selection. This precise vector alignment allows the fragment to engage the invariant catalytic lysine residues (e.g., Lys437 in PKC

Caption: Vectorial growth logic of sp3-rich azepane fragments into deep target sub-pockets.

Conclusion

The integration of novel azepane ring scaffolds into Fragment-Based Drug Discovery represents a paradigm shift from 2D planar screening to true 3D topological exploration. By applying Conformationally Coupled Diversity-Oriented Synthesis (CDOS) and strict biophysical validation, drug development professionals can systematically design libraries that bypass the thermodynamic pitfalls of macro-flexibility. The result is a robust pipeline of Ro3-compliant, highly specific leads capable of addressing previously undruggable protein targets.

References

- Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: Chimia URL

- Title: Imaginative Order from Reasonable Chaos: Conformation-Driven Activity and Reactivity in Exploring Protein–Ligand Interactions Source: Australian Journal of Chemistry URL

- Title: Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL

- Title: Is it time for biocatalysis in fragment-based drug discovery?

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Title: Conformationally coupled diversity-oriented synthesis (CDOS)

- Source: PMC (NIH)

Sources

Solubility Profile of 4-(Azepan-1-yl)oxolan-3-ol: A Strategic Technical Guide

Topic: Solubility Profile of 4-(Azepan-1-yl)oxolan-3-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-(Azepan-1-yl)oxolan-3-ol (also known as 4-(hexamethyleneimino)tetrahydrofuran-3-ol) represents a distinct class of amphiphilic heterocycles often utilized as intermediates in the synthesis of muscarinic receptor ligands, retroviral inhibitors, and complex pharmaceutical scaffolds.[1][2] Its structure combines a polar, hydrogen-bond-donating tetrahydrofuran-3-ol core with a lipophilic, bulky azepane (homopiperidine) ring.[1][2]

This guide provides a comprehensive solubility profile derived from the molecule's physicochemical properties and standard isolation protocols.[1] It moves beyond static data points to establish a self-validating solubility workflow , enabling researchers to optimize solvent selection for reaction monitoring, purification (crystallization/chromatography), and formulation.[2]

Key Solubility Takeaways:

-

Primary Solvents (High Solubility): Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[2]

-

Process Solvents (Moderate/Temperature-Dependent): Ethyl Acetate, Tetrahydrofuran (THF), Isopropyl Acetate.[2]

-

Antisolvents (Low Solubility): n-Hexane, n-Heptane, Cyclohexane.[1][2]

-

Aqueous Behavior: pH-dependent solubility; highly soluble in acidic media (pH < 8.[1][2]0) due to the tertiary amine (

).[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-(Azepan-1-yl)oxolan-3-ol, one must understand the competition between its functional groups.[1][2]

| Structural Fragment | Property | Solubility Impact |

| Oxolane (THF) Ring | Ether Oxygen (H-bond acceptor) | Promotes solubility in water and alcohols.[1][2] |

| C3-Hydroxyl Group | H-bond donor/acceptor | Critical for solubility in polar protic solvents (MeOH, EtOH).[1][2] |

| Azepane Ring | 7-membered hydrophobic ring | Increases LogP; drives solubility in chlorinated solvents and limits water solubility at neutral pH.[1][2] |

| Tertiary Amine (N) | Basic center ( | Enables "pH-switching" (soluble in aqueous acid; extractable into organics at pH > 10).[1][2] |

Theoretical LogP: Estimated between 0.8 – 1.5 .[1][2] This range classifies the compound as moderately lipophilic , suggesting it will freely partition into organic layers (DCM, EtOAc) from basic aqueous solutions but requires polar organic solvents for high-concentration stock solutions.[2]

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their interaction capability with 4-(Azepan-1-yl)oxolan-3-ol.

Table 1: Solubility Classification

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding matches the C3-OH and Amine groups.[1][2] Ideal for stock solutions.[1][2] |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent solvation of the azepane ring; disrupts intermolecular H-bonds.[2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20–50 mg/mL) | Good for extraction/workup.[1][2] Solubility increases significantly with temperature (crystallization potential).[1][2] |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate/High | "Like dissolves like" (THF core).[2] MTBE is less solubilizing than THF.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Universal solubility; difficult to remove.[2] Use only for bio-assays or high-temp reactions.[1][2] |

| Alkanes | n-Hexane, n-Heptane | Low (<1 mg/mL) | Lack of polarity prevents solvation of the hydroxyl/amine core.[1][2] Excellent antisolvents.[1][2] |

| Water | Water (Neutral/Acidic) | High | Protonation of the amine renders it a water-soluble salt.[1][2] |

Experimental Protocols

Protocol A: The "Solvent Walk" (Rapid Visual Screening)

Use this protocol to quickly determine the qualitative solubility range before scale-up.

-

Preparation: Place 10 mg of 4-(Azepan-1-yl)oxolan-3-ol into 6 separate clear glass vials.

-

Addition: Add 100 µL of the test solvent (MeOH, DCM, EtOAc, THF, Toluene, Hexane) to the respective vial.

-

Observation (Room Temp):

-

Dilution: Add solvent in 100 µL increments up to 1 mL total.

-

Thermal Stress: Heat the "Low" solubility vials to boiling point (using a heat block).

Protocol B: Gravimetric Solubility Determination

For precise quantitative data required for IND filings or process validation.

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed tare vessel. Evaporate solvent (Genevac or N2 stream) and dry under vacuum.[1][2]

-

Calculation:

Strategic Applications: Crystallization & Purification

The solubility differential between Esters (moderate) and Alkanes (low) creates the ideal thermodynamic window for purification via antisolvent crystallization.[2]

Workflow Visualization: Purification Strategy

The following diagram illustrates the decision logic for purifying 4-(Azepan-1-yl)oxolan-3-ol based on its solubility profile.

Caption: Decision tree for purification utilizing solubility differentials in Ethyl Acetate/Heptane or Salt Formation.

Mechanistic Insight: The "Oil-Out" Phenomenon

Researchers often encounter "oiling out" with this compound in Et2O or Toluene.[1] This occurs because the melting point of the free base is likely low (< 50°C).

-

Solution: Use Salt Formation .[1][2] Dissolving the base in Isopropanol (IPA) and adding HCl in Dioxane/IPA will protonate the azepane nitrogen. The resulting hydrochloride salt is highly polar and will precipitate instantly from the organic solvent, bypassing the "oiling" phase.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9960, Tetrahydrofuran-3-ol. Retrieved from [Link][2]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][2]

-

Cheméo (2025). Chemical Properties of 3-Furanol, tetrahydro- (CAS 453-20-3). Retrieved from [Link][2]

-

Google Patents (2013). Fused tricyclic heterocyclic compounds as HIV integrase inhibitors (US9951079B2).[1][2] [Describes synthesis of amino-THF derivatives]. Retrieved from

Sources

Protocols for reductive amination of oxolan-3-one with azepane

Application Note: Stereochemically Unbiased Reductive Amination of Oxolan-3-one with Azepane

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of sp³-hybridized, saturated heterocyclic motifs is a proven strategy to improve the physicochemical properties of drug candidates. Transitioning from planar aromatic systems to three-dimensional architectures—often termed "escaping from flatland"—enhances aqueous solubility, reduces off-target binding, and improves metabolic stability.

This application note details a robust, field-validated protocol for the reductive amination of oxolan-3-one (tetrahydrofuran-3-one) with azepane (hexamethyleneimine) to yield the tertiary amine 1-(tetrahydrofuran-3-yl)azepane . By leveraging sodium triacetoxyborohydride (STAB) in a mildly acidic environment, this methodology ensures high chemoselectivity, minimal side-product formation, and operational safety compared to traditional cyanoborohydride-based reductions[1].

Mechanistic Causality & Reagent Selection

Reductive amination is not a single reaction, but a highly orchestrated tandem sequence of condensation and reduction. Understanding the kinetic and thermodynamic drivers of each step is critical for protocol optimization.

-

The Iminium Bottleneck: Because azepane is a secondary amine, it cannot form a stable, neutral imine upon condensation with oxolan-3-one. Instead, nucleophilic attack generates a transient hemiaminal. To drive the reaction forward, the hemiaminal must dehydrate to form a highly electrophilic iminium ion [2].

-

The Role of Acetic Acid (AcOH): Ketones are inherently less electrophilic than aldehydes. The addition of glacial acetic acid acts as a general acid catalyst. It protonates the carbonyl oxygen of oxolan-3-one to accelerate the initial nucleophilic attack, and subsequently protonates the hydroxyl group of the hemiaminal intermediate to facilitate its dehydration into the iminium ion[1][3].

-

Chemoselectivity of NaBH(OAc)₃: STAB is the gold standard for this transformation. The three electron-withdrawing acetate ligands sterically and electronically dampen the nucleophilicity of the central boron-hydride bond. Consequently, STAB is too mild to reduce the starting oxolan-3-one at room temperature, but it rapidly and irreversibly transfers a hydride to the highly reactive iminium ion[1].

Mechanistic pathway of oxolan-3-one and azepane reductive amination.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the stoichiometry must account for the relative reaction rates of ketones versus aldehydes. The following table summarizes the validated parameters for a standard 1.0 mmol scale reaction[4].

| Reagent / Parameter | Role | Equivalents | Amount (1 mmol scale) | Causal Rationale |

| Oxolan-3-one | Electrophile | 1.0 eq | 86.1 mg | Limiting reagent; defines the theoretical yield. |

| Azepane | Nucleophile | 1.1 eq | 109.1 mg (124 µL) | Slight excess ensures complete consumption of the ketone. |

| NaBH(OAc)₃ | Reducing Agent | 1.5 eq | 318.0 mg | Excess compensates for minor hydrolysis and drives reduction. |

| Glacial AcOH | Acid Catalyst | 1.5 eq | 90.1 mg (86 µL) | Essential for dehydration of the hemiaminal to the iminium ion. |

| 1,2-Dichloroethane | Solvent | N/A | 5.0 mL (0.2 M) | Non-nucleophilic; provides optimal solubility profile for STAB. |

| Reaction Time | Temporal | N/A | 12–24 hours | Ketones react slower than aldehydes; requires overnight stirring. |

Experimental Methodology & Self-Validating Protocol

A robust protocol must be a self-validating system. The following steps integrate In-Process Controls (IPCs) to ensure the chemist can verify the success of each phase before proceeding.

Step-by-step experimental workflow for the reductive amination protocol.

Step 1: Iminium Ion Formation

-

Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add oxolan-3-one (86.1 mg, 1.0 mmol) and 1,2-dichloroethane (DCE) (5.0 mL).

-

Amine Addition: Add azepane (124 µL, 1.1 mmol) to the solution at room temperature (20–25 °C).

-

Catalysis: Syringe in glacial acetic acid (86 µL, 1.5 mmol).

-

IPC (Self-Validation): Stir the mixture for 30 minutes. Note: You may observe a slight exotherm or a pale yellow color change indicating the formation of the enamine/iminium equilibrium mixture.

Step 2: Hydride Reduction

-

Reagent Addition: Add sodium triacetoxyborohydride (318.0 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Causality: Portion-wise addition prevents rapid temperature spikes and controls the evolution of hydrogen gas (which occurs if trace moisture reacts with the hydride).

-

-

Incubation: Cap the flask loosely or equip it with a nitrogen balloon. Stir vigorously at room temperature for 12 to 24 hours.

-

IPC (Self-Validation): Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The oxolan-3-one starting material (visualized by KMnO₄ stain) should be completely consumed, replaced by a highly polar, baseline-shifted spot corresponding to the tertiary amine product (visualized by Dragendorff's reagent or Ninhydrin).

Step 3: Quenching and Liquid-Liquid Extraction

-

Quenching: Cool the reaction to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (5.0 mL).

-

Causality: The bicarbonate neutralizes the acetic acid and decomposes any unreacted STAB. Vigorous bubbling (CO₂ evolution) will occur.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

-

IPC (Self-Validation - Critical Step): Before discarding the aqueous layer, check its pH with indicator paper. The pH must be > 8. If the aqueous phase is acidic, the tertiary amine product will remain protonated (water-soluble) and your organic yield will plummet. Add 1M NaOH if necessary to basify the aqueous layer before the final extraction.

-

Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the product is a tertiary amine, it will streak on standard silica.

-

Solvent System: Use a gradient of 0% to 10% Methanol in DCM, containing 1% aqueous NH₄OH (or 1% Triethylamine) to passivate the acidic silanol sites on the silica gel, ensuring sharp elution bands.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application Note: High-Efficiency Coupling of 4-(Azepan-1-yl)oxolan-3-ol in Peptide Synthesis

This Application Note provides a definitive technical guide for the incorporation of 4-(Azepan-1-yl)oxolan-3-ol into peptide scaffolds. This molecule represents a class of sterically demanding, basic

The guide addresses the dual synthetic challenge: the steric hindrance of the secondary alcohol adjacent to a bulky 7-membered azepane ring, and the nucleophilic/basic interference of the tertiary amine.

Introduction & Synthetic Challenge

4-(Azepan-1-yl)oxolan-3-ol is a bifunctional scaffold featuring a secondary hydroxyl group on a tetrahydrofuran (oxolane) ring, vicinal to a bulky azepan-1-yl moiety. Incorporating this fragment into a peptide backbone (typically via esterification to form a depsipeptide linkage) presents two critical failure modes:

-

Steric Occlusion: The 7-membered azepane ring projects significant steric bulk over the adjacent C3-hydroxyl group, drastically reducing the rate of acylation compared to standard serine/threonine residues.

-

Basicity & Salt Formation: The tertiary amine of the azepane ring (

) acts as an internal base. It will rapidly sequester carboxylic acids (the peptide coupling partner) to form unreactive ammonium carboxylate salts, stalling the reaction unless specific neutralization strategies are employed.

Strategic Reagent Selection Matrix

| Method | Reagents | Mechanism | Suitability for 4-(Azepan-1-yl)oxolan-3-ol |

| Steglich | DCC/EDC + DMAP | Carbodiimide activation + Acyl transfer | Moderate. Risk of racemization for the incoming amino acid due to DMAP. Good for simple acids. |

| Yamaguchi | TCBC + TEA + DMAP | Mixed Anhydride (2,4,6-trichlorobenzoyl) | High. The "Gold Standard" for hindered secondary alcohols. Drives reaction via a highly reactive anhydride. |

| DIC/Oxyma | DIC + Oxyma Pure + DMAP (cat.) | Active Ester (Oxyma) | High (SPPS). Best for Solid Phase. Oxyma suppresses racemization better than HOBt. |

| Mitsunobu | DEAD/DIAD + PPh3 | Specialized. Inverts the stereocenter at C3. Use only if stereochemical inversion is desired. |

Protocol 1: Solution Phase Coupling (Yamaguchi Method)

The Yamaguchi Esterification is the recommended protocol for coupling N-protected amino acids to 4-(Azepan-1-yl)oxolan-3-ol in solution. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride that is less sterically sensitive than standard active esters.

Reagents Required

-

Substrate: 4-(Azepan-1-yl)oxolan-3-ol (1.0 equiv)

-

Carboxylic Acid: N-Fmoc-Amino Acid (1.2 – 1.5 equiv)

-

Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 – 1.5 equiv)

-

Base: Triethylamine (TEA) (2.5 – 3.0 equiv) Note: Excess required to neutralize the azepane.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (1.0 – 1.2 equiv)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration)

Step-by-Step Methodology

-

Preparation of Mixed Anhydride:

-

Dissolve the N-Fmoc-Amino Acid (1.2 equiv) and TEA (1.5 equiv) in anhydrous THF under inert atmosphere (

/Ar). -

Cool the solution to 0°C.

-

Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes. A white precipitate (TEA·HCl) will form. Do not filter yet.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 4-(Azepan-1-yl)oxolan-3-ol (1.0 equiv) and DMAP (1.2 equiv) in anhydrous Toluene.

-

Critical Step: Add the mixed anhydride solution (with the precipitate) slowly to the alcohol/DMAP solution.

-

Note: Toluene is preferred for the coupling step as it suppresses acyl migration and racemization better than DMF/THF.

-

-

Incubation:

-

Stir the reaction mixture at RT for 4–12 hours. Monitor by TLC or LC-MS.

-

Optimization: If conversion is <50% after 4 hours, heat to 40°C. The bulky azepane ring may require thermal energy to overcome the rotational barrier.

-

-

Workup:

-

Dilute with EtOAc. Wash effectively with saturated

(removes anhydride byproducts) and Brine. -

Avoid Acidic Wash: Do not wash with 1M HCl, as the product (containing the azepane amine) will protonate and extract into the aqueous layer.

-

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Incorporating 4-(Azepan-1-yl)oxolan-3-ol into a resin-bound peptide requires a modified DIC/Oxyma protocol. This method minimizes racemization of the sensitive ester linkage.[1]

Reagents Required

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for C-terminal attachment) or Rink Amide (if attaching to side chain).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

-

Catalyst: DMAP (0.1 equiv). Mandatory for alcohol coupling.

-

Solvent: DMF/DCM (1:1).

Workflow: Attaching the Scaffold to Resin (Loading)

-

Resin Preparation: Swell 2-CTC resin in DCM for 30 mins.

-

Loading Solution: Dissolve 4-(Azepan-1-yl)oxolan-3-ol (1.5 equiv) and DIPEA (4.0 equiv) in DCM.

-

Why Excess Base? To neutralize the HCl generated by the resin and keep the azepane nitrogen deprotonated.

-

-

Coupling: Add solution to resin. Shake for 2–4 hours.

-

Capping: Add MeOH (1 mL) and DIPEA to cap unreacted trityl sites. Shake for 20 mins.

Workflow: Elongating the Peptide (Coupling AA to the Alcohol)

Once the scaffold is on the resin (or if the scaffold is the N-terminal residue of a resin-bound peptide):

-

Activation:

-

Pre-activate N-Fmoc-Amino Acid (3.0 equiv) with DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF for 2–3 minutes.

-

-

Catalysis:

-

Add DMAP (0.1 equiv) to the resin mixture just before adding the activated AA.

-

Warning: Extended exposure to DMAP can cause Fmoc removal or racemization. Keep coupling time under 2 hours.

-

-

Coupling:

-

Add the activated mixture to the resin-bound alcohol.

-

Double couple (2 x 1 hour) to ensure completion due to the steric bulk of the azepane.

-

Mechanism & Troubleshooting

Visualizing the Steric Challenge

The diagram below illustrates the steric clash presented by the azepane ring and the decision logic for reagent selection.

Figure 1: Decision matrix for reagent selection based on synthesis phase. Green nodes indicate recommended pathways.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Yield (<30%) | The azepane nitrogen is protonated, forming a salt with the incoming acid. | Increase DIPEA/TEA to 3.0–4.0 equivalents to ensure the amine remains free base. Switch to Yamaguchi conditions. |

| Racemization | Loss of stereochemistry at the incoming AA | Reduce DMAP concentration (0.1 eq). Lower temperature to 0°C during addition. Switch from DMF to DCM/Toluene mix. |

| Product Loss in Workup | Product is extracting into the aqueous phase.[1] | The azepane amine is basic ( |

| Incomplete Coupling | Steric hindrance prevents the activated ester from approaching the OH. | Use double coupling . Increase temperature to 40°C (if Cys/His are absent). Use microwave irradiation (50°C, 10 min). |

References

-

Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

-

Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Oxyma Pure in SPPS: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Review of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Stereoselective Synthesis of trans-4-(Azepan-1-yl)oxolan-3-ol

This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis of trans-4-(azepan-1-yl)oxolan-3-ol (also known as trans-4-(hexamethyleneimino)tetrahydrofuran-3-ol).

This scaffold combines the polar, metabolic stability of the tetrahydrofuran (oxolane) core with the lipophilic, conformationally distinct azepane ring. It is a critical fragment in the development of GPCR ligands (e.g., Muscarinic antagonists) and kinase inhibitors where a specific vector for the amine is required.

Executive Summary

The synthesis of trans-4-(azepan-1-yl)oxolan-3-ol relies on the inherent stereoelectronic bias of the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran). By utilizing the SN2 reaction pathway, the trans-diastereoselectivity is thermodynamically and kinetically favored. This protocol provides a scalable, two-step route starting from commercially available 2,5-dihydrofuran, achieving >95% trans-selectivity without the need for chiral chromatography for the relative stereochemistry.

Retrosynthetic Analysis & Strategy

The strategic disconnection centers on the C3–C4 bond. The trans-configuration is established via the backside attack of the azepane nucleophile on the epoxide precursor.

Mechanistic Logic

-

Precursor Formation: Epoxidation of 2,5-dihydrofuran yields the cis-fused bicyclic epoxide (3,6-dioxabicyclo[3.1.0]hexane). Due to ring strain, the cis-fusion is the only stable configuration for this bicyclic system.

-

Stereoselective Opening: The attack of azepane (a 7-membered cyclic amine) occurs anti-periplanar to the epoxide oxygen bridge. This Walden inversion at the carbon center guarantees the trans-relationship between the resulting hydroxyl group and the amine.

Figure 1: Retrosynthetic strategy leveraging the conformational lock of the bicyclic epoxide to ensure trans-selectivity.

Experimental Protocols

Protocol A: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane (Epoxide Precursor)

Note: This intermediate is volatile and potentially unstable. It is recommended to use it immediately or store it at -20°C.

Reagents:

-

2,5-Dihydrofuran (CAS: 1708-29-8)

-

m-Chloroperbenzoic acid (m-CPBA), 70-75%

-

Dichloromethane (DCM)[1]

-

Saturated NaHCO3 and Na2SO3 solutions[2]

Step-by-Step Methodology:

-

Setup: Charge a 1L round-bottom flask with 2,5-dihydrofuran (10.0 g, 142 mmol) and DCM (400 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add m-CPBA (35.0 g, ~1.1 equiv) portion-wise over 30 minutes. Critical Parameter: Maintain internal temperature <5°C to prevent exothermic decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (stain with KMnO4; epoxide is active).

-

Workup:

-

Filter off the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with saturated Na2SO3 (2 x 100 mL) to quench excess peroxide (check with starch-iodide paper).

-

Wash with saturated NaHCO3 (3 x 100 mL) to remove acidic byproducts.

-

Dry organic layer over anhydrous MgSO4.

-

-

Purification: Carefully concentrate under reduced pressure (bath temp <30°C, >200 mbar). The product is a volatile liquid.

-

Yield Target: ~8.5 g (70%).

-

Validation:1H NMR (CDCl3) should show epoxide protons at δ ~3.7 ppm.

-

Protocol B: Stereoselective Ring Opening with Azepane

This step installs the azepane ring. The use of a Lewis Acid catalyst (Lithium Perchlorate) is recommended to accelerate the reaction and ensure high regiocontrol, although thermal opening in water is a "green" alternative.

Reagents:

-

3,6-Dioxabicyclo[3.1.0]hexane (from Protocol A)

-

Azepane (Hexamethyleneimine) (CAS: 111-49-9)

-

Lithium Perchlorate (LiClO4) (Catalyst)

-

Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,6-dioxabicyclo[3.1.0]hexane (5.0 g, 58 mmol) in dry acetonitrile (50 mL).

-

Catalyst Addition: Add solid LiClO4 (6.1 g, 1.0 equiv). Note: LiClO4 acts as a Lewis acid to activate the epoxide oxygen.

-

Nucleophile Addition: Add azepane (6.9 g, 70 mmol, 1.2 equiv) dropwise.

-

Reaction: Heat the mixture to reflux (80°C) for 6–8 hours.

-

In-Process Control (IPC): Monitor by LC-MS for the disappearance of the epoxide and formation of the product mass (M+H = 186.15).

-

-

Workup:

-

Cool to room temperature and concentrate the solvent.[1]

-

Redissolve residue in DCM (100 mL) and wash with water (2 x 30 mL).

-

Optimization: If the amine is stuck in the aqueous phase, perform a "salting out" extraction with saturated brine or adjust pH to 10.

-

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: DCM:Methanol:NH4OH (90:9:1). The amine functionality requires basic conditions to prevent tailing.

-

Product: Viscous pale yellow oil or low-melting solid.

-

Data Analysis & Validation

Stereochemical Verification

The trans vs. cis configuration is validated using 1H NMR coupling constants (

| Parameter | Trans-Isomer (Target) | Cis-Isomer (Impurity) |

| Mechanism | SN2 (Inversion) | SN1 (Retention/Mix) |

| Coupling ( | < 6 Hz (Typically 3-5 Hz) | > 6 Hz (Typically 6-8 Hz) |

| NOESY Signal | No strong cross-peak between H3/H4 | Strong cross-peak H3/H4 |

Note on THF Conformational Flexibility: The THF ring puckering can complicate

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway showing the requisite anti-periplanar attack leading to inversion of configuration.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield | Volatility of epoxide precursor. | Do not dry the epoxide under high vacuum for extended periods. Use immediately after workup. |

| Polymerization | Lewis acid concentration too high. | Reduce LiClO4 to 0.1–0.5 equiv or switch to water-mediated opening (reflux in water, no catalyst). |

| Poor Separation | Amine dragging on silica. | Pre-treat silica with 1% Triethylamine or use DCM/MeOH/NH3 eluent systems. |

| Regioselectivity | Not applicable (Symmetrical). | The starting material (3,6-dioxabicyclo[3.1.0]hexane) is meso; attack at C3 or C4 yields the same racemic product. |

Safety & Handling

-

Azepane: Corrosive, flammable, and toxic. Handle in a fume hood.

-

Epoxides: Potential alkylating agents (mutagenic). Avoid skin contact.

-

Peroxides: m-CPBA is an oxidizer. Ensure all peroxides are quenched (starch-iodide test) before concentrating organic layers to prevent explosion hazards.

References

-

General Epoxide Opening Methodology

-

Crotti, P., et al. "Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. Part 13. Lithium perchlorate-catalyzed aminolysis of 1,2-epoxides." Journal of Organic Chemistry, 1995 , 60(9), 2514–2518. Link

-

-

Synthesis of 3,6-dioxabicyclo[3.1.

-

Anderson, W. K., & Veysoglu, T. "Synthesis of 3,6-dioxabicyclo[3.1.0]hexane." Journal of Organic Chemistry, 1973 , 38(12), 2267–2268. Link

-

-

Stereochemistry of THF Ring Opening

-

Azepane Physicochemical Properties

Sources

Applications of azepane oxolane scaffolds in kinase inhibitor design

Topic: Strategic Deployment of Azepane-Oxolane Scaffolds in Kinase Inhibitor Design Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Introduction: Escaping "Flatland" in Kinase Inhibitor Design

The "Azepane-Oxolane" scaffold represents a sophisticated structural motif used to address two critical failures in classical kinase inhibitor design: selectivity and solubility . While traditional type I inhibitors often rely on planar, aromatic heteroocycles (e.g., pyrimidines, quinazolines) that mimic the adenine ring of ATP, these structures frequently suffer from poor physicochemical properties ("Flatland" problem) and off-target toxicity due to the highly conserved nature of the ATP-binding pocket.

The integration of Azepane (7-membered amine) and Oxolane (5-membered ether/tetrahydrofuran) rings offers a high-fraction sp³ (Fsp³) solution.

-

The Oxolane Motif: Acts as a ribose-mimic or chiral anchor, exploiting specific hydrogen bonding networks in the ribose-binding pocket (e.g., interacting with the gatekeeper residue or solvating water networks).

-

The Azepane Motif: Provides a unique conformational "turn" element. Unlike the rigid piperidine (6-membered), the flexible yet bulky azepane ring can direct substituents into the solvent-exposed front or the hydrophobic back-pocket (Type II binding), breaking planarity and improving aqueous solubility.

This guide details the application of these scaffolds in Macrocyclic Kinase Inhibitors (e.g., targeting JAK2, FLT3, ALK) and Fused Bicyclic Systems (e.g., Menin-MLL inhibitors).

Design Principles: The Macrocyclic "Lock" Strategy

The most potent application of the azepane-oxolane motif is in the construction of macrocyclic kinase inhibitors . Here, the two rings function as the "tether" that connects the hinge-binding motif to the solvent-front moiety.

-

Mechanism of Action: The macrocycle reduces the entropic penalty of binding by "pre-organizing" the inhibitor into its bioactive conformation.[1][2]

-

The Azepane-Oxolane Linker:

-

The Oxolane is often embedded in the chain to introduce chirality and rigidity.

-

The Azepane serves as a solubilizing handle that projects away from the hinge, often interacting with surface residues (e.g., Asp/Glu) via protonated amines.

-

Visualizing the Design Logic

Figure 1: Transition from acyclic hits to macrocyclic leads using Azepane-Oxolane tethers to restrict conformation.

Protocol: Synthesis of Azepane-Oxolane Macrocycles via RCM

Objective: Synthesize a macrocyclic kinase inhibitor core containing a fused or tethered azepane-oxolane motif using Ring-Closing Metathesis (RCM).

Scope: This protocol is adapted for scaffolds targeting tyrosine kinases (e.g., JAK2/FLT3) where an acyclic diene precursor is cyclized.

Materials & Reagents

-

Hinge Binder Precursor: 2,4-dichloropyrimidine or similar heteroaryl chloride.

-

Azepane Building Block: N-Boc-4-hydroxy-azepane or N-Boc-allylamine derivatives.

-

Oxolane Building Block: Chiral tetrahydrofuran alcohol (e.g., (S)-tetrahydrofuran-3-ol derivatives).

-

Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst.

-

Solvents: Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

Step-by-Step Workflow

Step 1: Assembly of the Linear Diene Precursor

-

Nucleophilic Aromatic Substitution (SNAr 1):

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in

-butanol. -

Add the Oxolane amine/alcohol fragment (1.1 eq) and DIPEA (2.5 eq).

-

Heat to 80°C for 4 hours. Monitor by LC-MS for mono-substitution at C4.

-

-

Nucleophilic Aromatic Substitution (SNAr 2):

-

Add the Azepane fragment (containing a terminal alkene) (1.2 eq) to the reaction mixture.

-